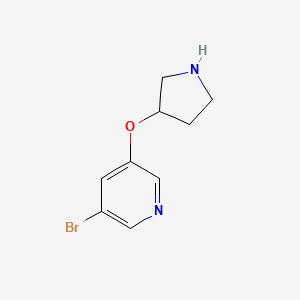

3-Bromo-5-(pyrrolidin-3-yloxy)pyridine

Description

Contextualization of Pyridine-Pyrrolidine Scaffolds in Modern Chemical Sciences

In the landscape of drug discovery, certain molecular frameworks, or scaffolds, appear with remarkable frequency due to their proven biological relevance and versatile chemical properties. The pyridine (B92270) and pyrrolidine (B122466) rings are two such "privileged scaffolds."

The pyridine ring , a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. researchgate.net Its presence is noted in a vast number of natural products, including vitamins and alkaloids, and it is a key component in numerous FDA-approved pharmaceuticals. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and improves the water solubility of molecules, a critical property for drug candidates. researchgate.net This scaffold's stability and the well-established chemistry for its modification make it a reliable platform for constructing complex bioactive molecules.

Similarly, the pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is widely utilized by medicinal chemists. nih.gov The non-planar, three-dimensional structure of the pyrrolidine ring is a significant advantage in drug design. nih.gov Unlike flat aromatic rings, its puckered conformation allows for a more precise and multi-directional exploration of the binding pockets of biological targets like enzymes and receptors. nih.gov This ability to create specific stereochemical arrangements is crucial for enhancing potency and selectivity. The combination of these two scaffolds into a single molecule creates a hybrid structure with rich potential, merging the favorable aqueous solubility and electronic properties of pyridine with the stereochemical advantages of pyrrolidine. researchgate.netnih.gov

Table 1: Overview of Key Scaffolds in Medicinal Chemistry

| Scaffold | Key Features | Role in Drug Design |

|---|---|---|

| Pyridine | Aromatic, nitrogen-containing heterocycle, hydrogen bond acceptor | Improves solubility, provides a stable core for functionalization, common in many approved drugs. researchgate.net |

| Pyrrolidine | Saturated, non-planar heterocycle, chiral centers | Provides three-dimensional structure, allows for precise stereochemical control to fit protein binding sites. nih.gov |

Historical Development and Emerging Significance of Halogenated Pyridine Ethers

The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into drug candidates is a time-honored strategy in medicinal chemistry. Halogenated pyridines, in particular, have become indispensable building blocks in organic synthesis. nih.govresearchgate.net Initially, the halogenation of pyridines was often challenging, requiring harsh reaction conditions. nih.gov However, modern synthetic chemistry has yielded more selective and milder methods, expanding the accessibility and use of these valuable intermediates. nih.govresearchgate.net

A bromine atom on a pyridine ring, as seen in 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine, serves two primary purposes. First, it can significantly alter the electronic properties of the pyridine ring, which can influence how the molecule binds to its biological target. Second, and perhaps more importantly, the carbon-bromine bond is a versatile chemical handle. nih.gov It readily participates in a variety of powerful cross-coupling reactions (such as Suzuki and Buchwald-Hartwig couplings), allowing chemists to easily attach other molecular fragments. mdpi.com This capability is crucial for a process known as late-stage functionalization, where complex molecules are diversified at a late step in their synthesis to create a library of related compounds for biological screening. acs.org

The ether linkage (-oxy-) connecting the pyridine and pyrrolidine rings provides flexibility to the molecule, acting as a spacer that allows the two ring systems to orient themselves optimally for binding. The combination of a halogenated pyridine with an ether-linked substituent represents a sophisticated approach to designing molecules with tunable properties for advanced chemical and biological applications.

Strategic Importance of this compound as a Synthetic Intermediate and Research Probe

While extensive published research on the specific biological activities of this compound is not yet prominent, its strategic value is clear from a chemical synthesis and drug discovery perspective. Its structure makes it an ideal synthetic intermediate or building block .

As a building block, it offers a pre-packaged combination of desirable fragments. A pharmaceutical company could use this compound as a starting point, employing the reactive bromine atom to rapidly generate dozens or hundreds of new chemical entities. Each new molecule would retain the core pyridine-pyrrolidine ether structure but would be decorated with different chemical groups at the 3-position. This parallel synthesis approach is a cornerstone of modern drug discovery, enabling the rapid exploration of structure-activity relationships (SAR). researchgate.net

Furthermore, the compound has the potential to be used as a research probe . Chemical probes are small molecules designed to interact with specific proteins or biological pathways, allowing researchers to study their function in cells or organisms. The pyridine-pyrrolidine scaffold is known to interact with various classes of proteins, and by attaching reporter tags or reactive groups via the bromine handle, this compound could be adapted into a tool for fundamental biological research.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 259261-81-9 bldpharm.com |

| Molecular Formula | C₉H₁₁BrN₂O |

| Molecular Weight | 243.10 g/mol |

| Structure | A pyridine ring substituted with a bromine atom at position 3 and a pyrrolidin-3-yloxy group at position 5. |

Overview of Current Research Trajectories and Unmet Scientific Needs

Current research in medicinal chemistry is heavily focused on the development of novel molecular architectures to address challenging diseases and overcome drug resistance. One major trajectory is the synthesis of sp³-rich compounds—molecules with a higher degree of three-dimensionality, like the pyrrolidine ring—to access more complex and previously "undruggable" biological targets. nih.gov There is a continuous need for new, versatile building blocks that facilitate entry into this expanded chemical space. researchgate.net

The unmet scientific need that this compound addresses is the demand for readily available, functionalizable intermediates that combine both aromatic and saturated heterocyclic systems. While the individual components are well-studied, the specific arrangement in this compound offers a unique starting point for chemical exploration.

Future research involving this compound would likely proceed in several directions:

Library Synthesis: Using high-throughput chemistry to replace the bromine atom with a wide variety of chemical groups to create a large library of analogs.

Biological Screening: Testing this library against diverse biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, to identify potential starting points for new drug discovery programs.

Scaffold Optimization: If a promising "hit" is identified, further chemical modifications would be made to the pyridine or pyrrolidine rings to optimize potency, selectivity, and drug-like properties.

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

3-bromo-5-pyrrolidin-3-yloxypyridine |

InChI |

InChI=1S/C9H11BrN2O/c10-7-3-9(6-12-4-7)13-8-1-2-11-5-8/h3-4,6,8,11H,1-2,5H2 |

InChI Key |

HWVHEYWRYXQELV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OC2=CC(=CN=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 5 Pyrrolidin 3 Yloxy Pyridine

Retrosynthetic Analysis and Key Disconnections for the Pyridine-Pyrrolidinyl Ether Linkage

A retrosynthetic analysis of 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine identifies the aryl ether bond as the most logical point for disconnection. This C-O bond cleavage simplifies the target molecule into two key building blocks: a functionalized pyridine (B92270) synthon and a pyrrolidine (B122466) synthon.

This primary disconnection leads to two potential synthetic precursors:

A pyridine electrophile and a pyrrolidine nucleophile: This involves a 3-bromo-5-halopyridine or a similarly activated pyridine derivative reacting with 3-hydroxypyrrolidine.

A pyridine nucleophile and a pyrrolidine electrophile: This involves the anion of 3-bromo-5-hydroxypyridine (B18002) (a pyridinolate) reacting with a 3-halopyrrolidine or a pyrrolidine bearing another suitable leaving group.

The most common and strategically sound approach involves the formation of the ether bond between a nucleophilic 3-bromo-5-hydroxypyridine and an alcohol-bearing pyrrolidine derivative (3-hydroxypyrrolidine), often activated under conditions such as the Mitsunobu reaction, or by converting the pyrrolidine hydroxyl into a good leaving group for an S_N2 reaction. This strategy is generally preferred as 3-bromo-5-hydroxypyridine is a readily accessible precursor and reactions involving pyridinolate nucleophiles are well-established.

A secondary disconnection involves the bromine atom, suggesting that the pyridine ring could be brominated at a later stage of the synthesis. This allows for the initial coupling of a non-brominated pyridine precursor, such as 3-hydroxypyridine (B118123), with the pyrrolidine moiety, followed by a regioselective bromination step.

Regioselective Synthesis of the this compound Core

The regioselective synthesis of the achiral core structure hinges on the careful preparation of the precursors and the optimization of the crucial etherification step.

Precursor Synthesis and Functionalization of Pyridine and Pyrrolidine Building Blocks

Pyridine Precursor: The primary pyridine building block is 3-bromo-5-hydroxypyridine. Its synthesis can be achieved through several routes. One common method involves the demethylation of 3-bromo-5-methoxypyridine (B189597) using strong acids like hydrobromic acid (HBr) in acetic acid. chemicalbook.com Another approach starts from 3-amino-5-bromopyridine, which can be converted to the corresponding diazonium salt and subsequently hydrolyzed to the hydroxyl group.

Pyrrolidine Precursor: The key pyrrolidine building block is 3-hydroxypyrrolidine. Due to the reactivity of the secondary amine, it is almost universally used in a protected form, most commonly as N-Boc-3-hydroxypyrrolidine. The synthesis of racemic N-Boc-3-hydroxypyrrolidine can start from materials like epichlorohydrin. google.com The process involves a ring-opening reaction with a cyanide source, followed by reduction of the nitrile, cyclization to form the pyrrolidine ring, and finally protection of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com An alternative is the oxidation of N-Boc-pyrrolidine, although this can be less direct. The hydroxyl group itself can be activated for subsequent reactions by converting it into a better leaving group, such as a tosylate or mesylate.

Optimization of Ether Bond Formation (e.g., Mitsunobu Reaction, SN2 Approaches)

The formation of the ether linkage is the cornerstone of the synthesis. Two primary methods are employed: the Mitsunobu reaction and classical S_N2 approaches like the Williamson ether synthesis.

Mitsunobu Reaction: This reaction is a powerful method for forming ethers from an acidic component (the phenol, 3-bromo-5-hydroxypyridine) and an alcohol (N-Boc-3-hydroxypyrrolidine) under mild, neutral conditions. The reaction is typically mediated by a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a crucial consideration for stereoselective syntheses.

| Reagents | Solvent | Temperature | Yield (%) | Reference |

| PPh₃, DIAD | THF | 0 °C to RT | 74 | nih.gov |

| PPh₃, DEAD | Toluene | RT | Variable | General |

| ADDP, PS-PPh₃ | THF | RT | High | General |

Table 1: Representative Conditions for Mitsunobu Etherification

SN2 Approaches (Williamson Ether Synthesis): This classical method involves the reaction of a metal alkoxide with an alkyl halide or sulfonate. wikipedia.orgmasterorganicchemistry.com In this context, 3-bromo-5-hydroxypyridine is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the sodium pyridinolate. This nucleophile then displaces a leaving group on the pyrrolidine ring. For this to be effective, the hydroxyl group of N-Boc-3-hydroxypyrrolidine must first be converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs). The reaction is an S_N2 displacement, which also results in an inversion of stereochemistry at the pyrrolidine C3 carbon. masterorganicchemistry.com

| Base | Pyrrolidine Leaving Group | Solvent | Temperature | Reference |

| NaH | -OTs | DMF | RT to 60 °C | masterorganicchemistry.com |

| K₂CO₃ | -OMs | Acetonitrile | Reflux | wikipedia.org |

| Cs₂CO₃ | -Br | DMF | 80 °C | wikipedia.org |

Table 2: Typical Conditions for Williamson Ether Synthesis

Strategic Bromination of the Pyridine Ring

An alternative synthetic strategy involves forming the ether linkage first, followed by bromination. For example, 3-hydroxypyridine can be coupled with N-Boc-3-hydroxypyrrolidine to form N-Boc-3-(pyridin-3-yloxy)pyrrolidine. Subsequent bromination must then be regioselective for the C5 position of the pyridine ring.

Hydroxyl groups are strongly activating, ortho-para directing groups in electrophilic aromatic substitution. In 3-hydroxypyridine, the C2, C4, and C6 positions are activated. However, the C5 position is not directly activated, making late-stage bromination at this position challenging without specific directing groups or reaction conditions. Therefore, the more common and reliable strategy is to use a pre-brominated precursor like 3-bromo-5-hydroxypyridine, where the regiochemistry is already defined. pipzine-chem.com If late-stage bromination is pursued, reagents like N-Bromosuccinimide (NBS) in a suitable solvent would be employed, though control of regioselectivity can be problematic. researchgate.net

Stereoselective Synthesis of Enantiopure 3-Bromo-5-((R or S)-pyrrolidin-3-yloxy)pyridine Isomers

Producing enantiomerically pure versions of the target compound requires a stereocontrolled synthesis of the chiral 3-hydroxypyrrolidine building block.

Chiral Auxiliaries and Asymmetric Catalysis in Pyrrolidine Derivatization

The synthesis of enantiopure (R)- or (S)-N-Boc-3-hydroxypyrrolidine is well-documented and typically relies on one of several core strategies.

Use of the Chiral Pool: A common and cost-effective approach is to start with readily available, inexpensive chiral molecules.

(L)- or (D)-Malic acid: This can be converted through a series of steps involving amidation, cyclization, and reduction to yield the desired chiral 3-hydroxypyrrolidine. google.com

(L)-Glutamic acid: This amino acid can be transformed into chiral 4-amino-2-hydroxybutyric acid, which serves as a precursor for cyclization into the chiral pyrrolidine ring. google.com

Biocatalysis and Enzymatic Resolution: Microorganisms or isolated enzymes can be used to achieve high stereoselectivity. For instance, the hydroxylation of N-protected pyrrolidine using specific bacterial strains (e.g., Sphingomonas sp.) can produce either the (R) or (S) enantiomer of the 3-hydroxy derivative, depending on the N-protecting group. researchgate.net Alternatively, enzymatic resolution of a racemic mixture of N-protected 3-acyloxypyrrolidine via stereoselective hydrolysis can isolate one enantiomer. google.com

| Method | Chiral Source / Catalyst | Precursor | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Pool | (L)-Malic Acid | (L)-Malic Acid | (R)-3-Hydroxypyrrolidine | >99% | google.com |

| Chiral Pool | (S)-4-amino-2-hydroxybutyric acid | (L)-Glutamic Acid | (S)-3-Hydroxypyrrolidine | >98% | google.com |

| Biocatalysis | Sphingomonas sp. HXN-200 | N-benzyloxycarbonyl-pyrrolidine | (R)-N-Cbz-3-hydroxypyrrolidine | >98% (after crystallization) | researchgate.net |

| Asymmetric Synthesis | Chiral Phosphoric Acid | Bis-homoallylic amine | Substituted Pyrrolidine | High | whiterose.ac.uk |

Table 3: Selected Methods for Stereoselective Synthesis of 3-Hydroxypyrrolidine Derivatives

Once the enantiopure N-Boc-3-hydroxypyrrolidine is obtained, it can be used in the etherification reactions described in section 2.2.2. If the Mitsunobu reaction or an S_N2 displacement of a tosylate/mesylate is used, the reaction proceeds with inversion of configuration. Therefore, to synthesize (R)-3-Bromo-5-(pyrrolidin-3-yloxy)pyridine, one must start with (S)-N-Boc-3-hydroxypyrrolidine, and vice versa.

Chiral Pool Synthesis Approaches

Chiral pool synthesis provides an effective strategy for obtaining enantiomerically pure this compound by utilizing readily available chiral starting materials. The key chiral synthon for this target molecule is 3-hydroxypyrrolidine. Naturally occurring amino acids, such as (R)- and (S)-aspartic acid, serve as common starting points for the synthesis of the enantiomers of 3-hydroxypyrrolidine. nih.gov

One established route involves the conversion of glutamic acid to chiral 4-amino-2-hydroxybutyric acid, followed by hydroxy-protection and intramolecular cyclization to yield a protected 3-hydroxypyrrolidinone. Subsequent reduction of the amide group furnishes the desired chiral N-protected-3-hydroxypyrrolidine. google.com Another approach starts from malic acid, which can be transformed into chiral N-benzyl-3-hydroxypyrrolidine through condensation with benzylamine (B48309) and subsequent reduction. google.com

More recently, biocatalytic methods have emerged as powerful alternatives for generating chiral 3-hydroxypyrrolidines. For instance, the regio- and stereoselective hydroxylation of N-substituted pyrrolidines using microorganisms like Sphingomonas sp. HXN-200 can produce both (R)- and (S)-N-protected 3-hydroxypyrrolidines with high enantiomeric excess. researchgate.net Furthermore, ketoreductase-catalyzed dynamic kinetic reduction of β-ketoesters offers a scalable and stereodivergent route to all isomers of 3-hydroxyproline, which can be further processed to the desired 3-hydroxypyrrolidine precursors. sci-hub.se These enzymatic methods often proceed under mild conditions and can provide high yields and selectivities. researchgate.netsci-hub.se

The general synthetic scheme starting from a chiral pool precursor would involve the synthesis of an appropriately protected chiral 3-hydroxypyrrolidine, followed by coupling with a 3-bromo-5-halopyridine or 3-bromo-5-hydroxypyridine derivative, and subsequent deprotection if necessary. The choice of protecting group for the pyrrolidine nitrogen is crucial to prevent side reactions and to facilitate purification. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Table 1: Comparison of Chiral Pool Starting Materials for 3-Hydroxypyrrolidine Synthesis

| Starting Material | Key Transformation(s) | Advantages | Disadvantages |

| (R)- or (S)-Aspartic Acid | Cyclization, Reduction | Readily available, well-established chemistry | Multiple synthetic steps |

| (R)- or (S)-Glutamic Acid | Reduction, Cyclization | Commercially available in both enantiomeric forms | Requires strong reducing agents |

| (R)- or (S)-Malic Acid | Amidation, Reduction, Cyclization | Inexpensive chiral source | Can involve multiple protection/deprotection steps |

| N-protected pyrrolidine | Biocatalytic Hydroxylation | High regio- and stereoselectivity, mild conditions | Requires specific microbial strains and fermentation |

| Proline-derived β-ketoesters | Enzymatic Dynamic Kinetic Reduction | Access to all stereoisomers, scalable | Requires specific enzymes and cofactors |

Green Chemistry Principles Applied to the Synthesis of Halogenated Heterocyclic Ethers

The synthesis of this compound can be designed to incorporate several principles of green chemistry to minimize its environmental impact. Key metrics for evaluating the "greenness" of a synthesis include Atom Economy (AE), E-Factor (which quantifies waste), and Reaction Mass Efficiency (RME). nih.govresearchgate.netmdpi.com

The formation of the ether linkage between the 3-bromo-5-hydroxypyridine and the chiral 3-hydroxypyrrolidine moiety is a critical step where green chemistry principles can be effectively applied. Traditional methods like the Williamson ether synthesis often utilize stoichiometric amounts of strong bases and polar aprotic solvents, which can generate significant waste. masterorganicchemistry.com

Key Green Chemistry Considerations:

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. For the etherification step, exploring catalytic O-arylation methods could reduce waste.

Safer Solvents: Replacing hazardous solvents with greener alternatives is crucial. Water, supercritical fluids, or ionic liquids can be considered, depending on the specific reaction. nih.gov Microwave-assisted synthesis in the absence of a solvent is another attractive option that can significantly reduce reaction times and energy consumption.

Energy Efficiency: Microwave irradiation has been shown to accelerate organic reactions, including ether synthesis, leading to shorter reaction times and reduced energy consumption compared to conventional heating.

Renewable Feedstocks: While the direct synthesis from renewable feedstocks is challenging for this specific molecule, the use of biocatalysis for the preparation of the chiral 3-hydroxypyrrolidine intermediate aligns with the principle of using renewable resources. researchgate.net

Reduction of Derivatives: Minimizing the use of protecting groups can shorten the synthetic route and reduce waste. This can be achieved through the use of highly selective catalysts or enzymatic reactions.

One promising green approach for the etherification step is the Mitsunobu reaction. While the classical Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, modifications using polymer-supported reagents can simplify purification and allow for reagent recycling. nih.gov For example, the use of polymer-supported triphenylphosphine (PS-PPh3) and 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) has been shown to be effective in the synthesis of pyridine ethers, eliminating significant byproduct formation and facilitating product isolation. nih.gov

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Prevention | Optimize reaction conditions to maximize yield and minimize byproducts. | Reduced waste (lower E-Factor), improved process efficiency. |

| Atom Economy | Favor addition and cycloaddition reactions over substitutions and eliminations where possible. | Higher incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Replace toxic reagents and solvents with safer alternatives. | Improved operator safety and reduced environmental impact. |

| Designing Safer Chemicals | Not directly applicable to the synthesis itself, but to the final product's properties. | Reduced intrinsic toxicity of the final compound. |

| Safer Solvents and Auxiliaries | Utilize water, ionic liquids, or solvent-free conditions (e.g., microwave). | Reduced VOC emissions and solvent-related waste. |

| Design for Energy Efficiency | Employ microwave-assisted synthesis or catalytic reactions at lower temperatures. | Reduced energy consumption and shorter reaction times. |

| Use of Renewable Feedstocks | Utilize biocatalysis for the synthesis of chiral intermediates. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Employ selective catalysts to avoid the need for protecting groups. | Shorter synthetic routes, less waste. |

| Catalysis | Use catalytic O-arylation methods or recyclable catalysts in the Mitsunobu reaction. | Reduced stoichiometric waste, potential for catalyst reuse. |

| Design for Degradation | Not directly applicable to the synthesis, but to the lifecycle of the final product. | Reduced environmental persistence of the final compound. |

| Real-time analysis for Pollution Prevention | Implement in-process monitoring to optimize reaction conditions and prevent runaway reactions. | Improved process control and safety. |

| Inherently Safer Chemistry for Accident Prevention | Choose less volatile and less reactive reagents and solvents. | Reduced risk of fires, explosions, and accidental releases. |

Scale-Up Considerations for Research and Pre-clinical Synthesis

Transitioning the synthesis of this compound from the laboratory bench to a larger scale for research and pre-clinical studies introduces a new set of challenges that must be addressed to ensure safety, consistency, and cost-effectiveness.

A likely synthetic route would involve the coupling of N-protected chiral 3-hydroxypyrrolidine with 3-bromo-5-hydroxypyridine. The scale-up of this etherification step, whether through a Williamson or Mitsunobu reaction, requires careful consideration.

Key Scale-Up Challenges and Solutions:

Reaction Kinetics and Heat Transfer: Exothermic reactions, such as the formation of the alkoxide in the Williamson synthesis, can be difficult to control on a larger scale. Proper reactor design with efficient heat exchange is critical to prevent runaway reactions. The rate of addition of reagents must be carefully controlled.

Mixing: Ensuring efficient mixing becomes more challenging in larger reactors. Inadequate mixing can lead to localized "hot spots" and the formation of impurities. The choice of stirrer design and agitation speed is important.

Reagent and Solvent Selection: The cost and safety of reagents and solvents become more significant at scale. For example, while sodium hydride is a common base for the Williamson synthesis in the lab, its handling on a large scale can be hazardous. Alternative, less pyrophoric bases may need to be evaluated.

Purification: Chromatographic purification, which is common in a laboratory setting, is often not feasible for large-scale production. Crystallization, distillation, or extraction are preferred methods for product isolation and purification. The development of a robust crystallization procedure is often a critical step in process development.

Byproduct Management: In the Mitsunobu reaction, the removal of large quantities of triphenylphosphine oxide can be problematic. The use of polymer-supported reagents, as mentioned previously, can simplify this process by allowing for filtration to remove the byproduct. nih.gov

Process Safety: A thorough hazard evaluation of all reaction steps is essential. This includes understanding the thermal stability of intermediates and the potential for runaway reactions.

For pre-clinical synthesis, adherence to Good Manufacturing Practices (GMP) or similar quality standards is often required. This necessitates thorough documentation of all procedures, validation of analytical methods, and strict control over raw material quality.

Table 3: Scale-Up Considerations for Key Synthetic Steps

| Synthetic Step | Potential Scale-Up Issue | Mitigation Strategy |

| Synthesis of Chiral 3-Hydroxypyrrolidine (Biocatalytic) | Sterility of fermentation, enzyme stability and recovery. | Use of robust microbial strains, optimization of fermentation conditions, development of efficient enzyme immobilization and recovery protocols. |

| Protection of 3-Hydroxypyrrolidine | Handling of potentially hazardous protecting group reagents. | Selection of safer protecting group strategies, use of closed-system reactors. |

| Etherification (Williamson Synthesis) | Exothermicity of alkoxide formation, handling of pyrophoric bases. | Controlled reagent addition, efficient cooling, use of alternative bases (e.g., potassium tert-butoxide). |

| Etherification (Mitsunobu Reaction) | Removal of stoichiometric byproducts (triphenylphosphine oxide). | Use of polymer-supported reagents, development of efficient extraction or crystallization procedures. |

| Deprotection | Handling of strong acids or catalysts for hydrogenolysis. | Optimization of deprotection conditions to minimize side reactions, use of specialized equipment for handling hazardous materials. |

| Final Product Purification | Removal of residual solvents and impurities to meet pre-clinical specifications. | Development of a robust crystallization process, use of validated analytical methods to confirm purity. |

Chemical Derivatization and Scaffold Functionalization of 3 Bromo 5 Pyrrolidin 3 Yloxy Pyridine

Cross-Coupling Reactions at the Pyridine (B92270) Bromine Position

The bromine atom at the 3-position of the pyridine ring is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of a wide array of novel derivatives.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Substitution

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine scaffold and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in synthesizing biaryl and heteroaryl structures. For instance, the coupling of 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine with (4-cyanophenyl)boronic acid has been achieved using a palladium catalyst such as Pd(PPh₃)₄ in the presence of a base like sodium carbonate, in a solvent system of 1,4-dioxane (B91453) and water.

Detailed research findings have demonstrated the utility of this approach in creating a library of substituted pyridine derivatives. The reaction conditions are generally mild and tolerate a variety of functional groups on the boronic acid partner.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Aryl/Heteroaryl Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| (4-cyanophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/Water | 4'-(5-(pyrrolidin-3-yloxy)pyridin-3-yl)biphenyl-4-carbonitrile |

| (6-methoxypyridin-3-yl)boronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/Water | 5-(6-methoxypyridin-3-yl)-3-(pyrrolidin-3-yloxy)pyridine |

| 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | Pd(dppf)Cl₂ | K₂CO₃ | Acetonitrile/Water | 2-fluoro-4-(5-((S)-pyrrolidin-3-yloxy)pyridin-3-yl)phenol |

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling enables the introduction of alkyne moieties at the 3-position of the pyridine ring, providing access to a class of compounds with linear geometry. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction of this compound with terminal alkynes, such as ethynyltrimethylsilane, proceeds under these conditions to yield the corresponding alkynylpyridine derivative. These derivatives can serve as intermediates for further transformations.

Table 2: Examples of Sonogashira Coupling Reactions with this compound

| Alkyne | Catalyst System | Base | Solvent | Product |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₃N | THF | 3-((trimethylsilyl)ethynyl)-5-(pyrrolidin-3-yloxy)pyridine |

| 3-ethynyl-1H-indazole | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 3-((1H-indazol-3-yl)ethynyl)-5-(pyrrolidin-3-yloxy)pyridine |

Buchwald-Hartwig Amination for Amine Derivatives

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine substituents at the 3-position of the pyridine core. This palladium-catalyzed reaction has been successfully applied to this compound to synthesize various 3-amino-5-(pyrrolidin-3-yloxy)pyridine derivatives. For example, the reaction with 4-methoxy-3-(1H-pyrazol-1-yl)aniline has been reported using a palladium catalyst and a suitable phosphine (B1218219) ligand.

Table 3: Example of Buchwald-Hartwig Amination with this compound

| Amine | Catalyst/Ligand | Base | Solvent | Product |

| 4-methoxy-3-(1H-pyrazol-1-yl)aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | N-(4-methoxy-3-(1H-pyrazol-1-yl)phenyl)-5-(pyrrolidin-3-yloxy)pyridin-3-amine |

Modifications of the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a prime site for functionalization, offering opportunities to modulate the physicochemical properties of the molecule. Common modifications include alkylation, acylation, and the formation of amides and sulfonamides.

Alkylation and Acylation Strategies

The nucleophilic nitrogen of the pyrrolidine ring can be readily alkylated or acylated to introduce a variety of substituents. N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. For instance, reaction with ethyl iodide in the presence of a base like potassium carbonate leads to the corresponding N-ethylpyrrolidine derivative.

Table 4: Examples of N-Alkylation and N-Acylation of the Pyrrolidine Moiety

| Reagent | Reaction Type | Base | Solvent | Product |

| Ethyl Iodide | Alkylation | K₂CO₃ | Acetonitrile | 3-bromo-5-(1-ethylpyrrolidin-3-yloxy)pyridine |

| Acetyl Chloride | Acylation | Et₃N | Dichloromethane | 1-(3-((5-bromopyridin-3-yl)oxy)pyrrolidin-1-yl)ethan-1-one |

| Cyclopropanecarbonyl chloride | Acylation | DIPEA | Dichloromethane | (3-((5-bromopyridin-3-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone |

Formation of Amides and Sulfonamides

In addition to simple acylation, the pyrrolidine nitrogen can be incorporated into more complex amide and sulfonamide structures. The formation of sulfonamides is achieved by reacting the pyrrolidine nitrogen with a sulfonyl chloride in the presence of a base. This modification introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the compound's pharmacokinetic profile. For example, treatment with methanesulfonyl chloride yields the corresponding N-mesyl derivative.

Table 5: Examples of N-Sulfonamide Formation

| Reagent | Base | Solvent | Product |

| Methanesulfonyl Chloride | Pyridine | Dichloromethane | 1-((3-((5-bromopyridin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)methane |

| 2-thiophenesulfonyl chloride | Et₃N | Dichloromethane | 3-bromo-5-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yloxy)pyridine |

Exploration of Structural Analogs through Positional and Stereochemical Isomerism

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the spatial arrangement of its functional groups. For this compound, exploring positional and stereochemical isomerism is a fundamental strategy to understand its structure-activity relationships and to identify analogs with potentially improved properties.

Positional Isomerism involves altering the attachment points of substituents on both the pyridine and pyrrolidine rings. The parent molecule features a bromine atom at the 3-position and a pyrrolidin-3-yloxy group at the 5-position of the pyridine ring. Variations can be introduced by:

Altering Substitution on the Pyridine Ring: Moving the bromine atom or the pyrrolidinyloxy group to other available positions on the pyridine ring creates a set of distinct isomers. For example, an analog such as (R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride has been documented. nih.gov

Changing the Linkage Point on the Pyrrolidine Ring: The parent compound has an ether linkage at the 3-position of the pyrrolidine ring. Analogs can be synthesized where the pyridine core is connected to different positions of the pyrrolidine, such as the 2-position, as seen in 3-bromo-5-(pyrrolidin-2-yl)pyridine. uni.lu The nature of the linkage can also be varied, for instance, by forming a direct C-N bond instead of a C-O-C ether linkage, leading to compounds like 3-Bromo-5-(1-pyrrolidinyl)-pyridine. chemicalbook.comsigmaaldrich.com

Modifying the Heterocyclic Moiety: The pyrrolidine ring can be replaced with other saturated heterocycles, such as a piperidine (B6355638) ring, to generate analogs like 3-Bromo-5-(piperidin-3-yloxy)pyridine and 3-Bromo-5-(piperidin-4-yloxy)pyridine. bldpharm.combldpharm.com

These positional changes can significantly impact the molecule's electronic distribution, steric profile, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.

Stereochemical Isomerism is another critical aspect, as the 3-position of the pyrrolidine ring is a chiral center. This means that this compound exists as a pair of enantiomers: (R)-3-Bromo-5-(pyrrolidin-3-yloxy)pyridine and (S)-3-Bromo-5-(pyrrolidin-3-yloxy)pyridine. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit widely different biological activities, potencies, and metabolic profiles. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The synthesis and biological evaluation of individual enantiomers are therefore essential for a complete understanding of the scaffold's potential. mdpi.com For instance, the specific stereoisomer (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine has been documented, highlighting the focus on stereochemically pure compounds in chemical research. glpbio.com The differential activity between enantiomers can reveal crucial information about the binding mode of the molecule with its target.

| Compound Name | CAS Number | Type of Isomerism/Analog |

|---|---|---|

| This compound | 259261-81-9 | Parent Compound |

| (R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride | Not Available | Positional and Stereochemical Isomer |

| 3-bromo-5-(pyrrolidin-2-yl)pyridine | 71719-06-7 | Positional Isomer (Linkage) |

| 3-Bromo-5-(1-pyrrolidinyl)-pyridine | 944718-19-8 | Positional Isomer (Linkage) |

| 3-Bromo-5-(piperidin-3-yloxy)pyridine | 1289198-24-8 | Structural Analog (Ring System) |

| 3-Bromo-5-(piperidin-4-yloxy)pyridine | 1289153-15-6 | Structural Analog (Ring System) |

Rational Design of Libraries for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery and medicinal chemistry, aiming to correlate specific structural features of a compound with its biological effect. The rational design of chemical libraries is a systematic approach to explore the SAR of a lead scaffold like this compound. nih.gov This process moves beyond random screening by creating a focused set of molecules with deliberate, incremental modifications to probe the chemical space around the core structure. nih.gov

The design of a library based on the this compound scaffold would involve identifying key points for chemical diversification. These points typically include:

The Pyridine Ring: The bromine atom at the 3-position is a prime candidate for modification. It can be replaced with other halogens (F, Cl, I) to modulate electronic properties and size. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce a wide variety of substituents, including alkyl, aryl, or heteroaryl groups. mdpi.com These changes can explore steric limits and potential new binding interactions.

The Pyrrolidine Ring: The secondary amine of the pyrrolidine ring is a handle for facile derivatization. N-alkylation, N-acylation, or N-sulfonylation can introduce various groups that alter the polarity, basicity, and size of the substituent, which can be critical for optimizing pharmacokinetic properties or engaging with the biological target.

The Ether Linkage: The ether oxygen can be replaced with other linking groups, such as a sulfur atom (thioether), an amine (amino), or an amide group, to assess the importance of the hydrogen-bond accepting capability and the geometry of the linker.

The goal of such a library is to systematically map out the chemical requirements for activity. By testing each compound in a relevant biological assay, researchers can deduce which modifications lead to increased potency, selectivity, or improved drug-like properties. For example, a SAR study might reveal that a small, electron-withdrawing group is preferred at the 3-position of the pyridine ring, while a basic, nitrogen-containing side chain on the pyrrolidine nitrogen enhances activity. researchgate.net This information is invaluable for guiding the next round of lead optimization. nih.gov

| Scaffold Position | Modification Type | Examples of Substituents (R) | Rationale |

|---|---|---|---|

| Pyridine C3-Position | Substitution of Bromine | -Cl, -F, -CH₃, -Phenyl, -CN | Explore electronic and steric effects at this position. |

| Pyrrolidine N1-Position | N-Alkylation / N-Acylation | -CH₃, -C₂H₅, -C(O)CH₃, -SO₂CH₃ | Modify basicity, polarity, and steric bulk. |

| Ether Linkage | Linker Modification | -S- (Thioether), -NH- (Amine) | Evaluate the role of the heteroatom linker. |

Computational and Theoretical Chemistry Studies on 3 Bromo 5 Pyrrolidin 3 Yloxy Pyridine and Analogs

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of compounds like 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine and its analogs.

Detailed research findings from studies on analogous structures demonstrate the utility of this approach. For instance, docking studies on substituted pyridine (B92270) derivatives have been instrumental in identifying key interactions with various protein targets. In a study on pyridine derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), molecular docking predicted the probable binding modes and highlighted key residues like Lys661 and Asp555 as crucial for interaction. nih.govfigshare.com Similarly, docking simulations of novel bromo-pyridyl containing azetidinone derivatives against mycobacterial targets helped elucidate their potential mechanism of action. researchgate.net

Another study on quinoline (B57606) and pyridine derivatives targeting human Aurora A kinase showed that specific analogs could fit effectively into the active site. orientjchem.org The analysis revealed that hydrophobic interactions and hydrogen bonds with key amino acid residues were the primary drivers of binding affinity. orientjchem.org For example, compound (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide showed a minimum binding energy of -8.20 kJ/mol, with most interacting residues being hydrophobic in nature. orientjchem.org These examples underscore how docking can be applied to predict the interactions of the this compound scaffold with various kinases, demethylases, or other clinically relevant proteins. researchgate.netstrath.ac.uk

| Analog/Scaffold | Protein Target | Key Interacting Residues | Predicted Binding Energy (Sample) | Reference |

|---|---|---|---|---|

| Substituted Pyridine Derivatives | Lysine-specific demethylase 1 (LSD1) | Lys661, Asp555 | Not specified | nih.gov, figshare.com |

| (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide | Human Aurora A Kinase | Hydrophobic residues | -8.20 kJ/mol | orientjchem.org |

| Bromo-pyridyl containing 2-Azetidinone Derivatives | Mycobacterial targets | Not specified | Not specified | researchgate.net |

| Nicotinamide Derivative | VEGFR-2 | Not specified | Not specified | researchgate.net |

Conformational Analysis and Energy Landscape Mapping of the Scaffold

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. The this compound scaffold contains a flexible pyrrolidine (B122466) ring and an ether linkage, making conformational analysis critical. The pyrrolidine ring is known for its non-planar structure, which allows it to explore a wider range of three-dimensional space, a phenomenon known as "pseudorotation". nih.govresearchgate.net

Conformational analysis helps identify low-energy, stable conformations that are most likely to be biologically active. Studies on related scaffolds have shown that biasing a molecule to reside in its "active conformation" can lead to more potent compounds. nih.gov For example, in the development of 2,3-disubstituted pyridine IDO1 inhibitors, computational torsional energy analysis was used to prioritize analogs that were conformationally predisposed to adopt the desired binding pose. nih.gov This approach successfully led to the discovery of potent inhibitors by replacing a quinoline ring with a 2,3-disubstituted pyridine that maintained the necessary dihedral angle for activity. nih.gov

The pyrrolidine scaffold itself offers significant advantages in drug design due to its sp3-hybridized nature, which increases the three-dimensional coverage of the molecule. nih.govresearchgate.net The puckering of the pyrrolidine ring, influenced by its substituents, can be controlled to lock the molecule into specific conformations, thereby fine-tuning its pharmacological efficacy. nih.gov Understanding the energy landscape of the this compound scaffold would involve mapping the rotational barriers around the C-O and O-C bonds of the ether linkage and the pseudorotation of the pyrrolidine ring to identify the most stable conformers for subsequent docking and simulation studies.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. For this compound and its analogs, DFT can be used to calculate a variety of properties that influence biological activity.

Studies on structurally similar compounds, such as 2-Amino-3-bromo-5-nitropyridine, have utilized DFT to analyze vibrational frequencies, molecular geometry, and electronic characteristics. researchgate.net Such calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

Furthermore, these methods can generate molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net This is crucial for predicting non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with a protein target. For substituted pyridines, DFT has been employed to accurately calculate acidity constants (pKa values), which are vital for understanding a compound's behavior at physiological pH. acs.org The electronic properties calculated through DFT, such as orbital energies, dipole moment, and polarizability, are fundamental for building more accurate QSAR models and for parameterizing molecular mechanics force fields used in molecular dynamics simulations. researchgate.netnih.gov

| Property | Method | Significance | Reference |

|---|---|---|---|

| Vibrational Frequencies | DFT/B3LYP | Comparison with experimental IR/Raman spectra for structural validation. | researchgate.net |

| HOMO-LUMO Energies | DFT | Indicates molecular stability, reactivity, and electronic transitions. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Predicts sites for electrophilic and nucleophilic attack and intermolecular interactions. | researchgate.net |

| Acidity Constants (pKa) | DFT with implicit solvation | Describes the protonation state of the molecule in solution. | acs.org |

| Non-Linear Optical (NLO) Properties | DFT | Evaluates properties like hyperpolarizability for materials science applications. | researchgate.net |

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are essential for assessing the stability of the docked pose and understanding the intricate dynamic interactions that govern molecular recognition. nih.gov

For pyridine-based analogs, MD simulations have been successfully applied to confirm the stability of ligand binding and to refine the understanding of key interactions. researchgate.net In a study of substituted pyridine derivatives as LSD1 inhibitors, MD simulations revealed the detailed binding process and identified an important conserved water-bridge motif between the ligands and the protein. nih.govfigshare.com The stability of the ligand within the binding pocket, along with the persistence of hydrogen bonds and other interactions, can be monitored throughout the simulation.

MD simulations are also used to calculate binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). nih.govfigshare.com This approach provides a more quantitative estimate of binding affinity that often correlates well with experimental data. For new pyridine-based Protein Kinase C (PKC) agonists, MD simulations that included the lipid membrane environment were crucial for understanding how the ligands orient themselves for binding to the membrane-associated C1 domain. nih.gov These simulations confirmed that the compounds adopted the desired behavior, with their polar groups oriented toward the lipid-water interface. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, 3D-QSAR models can be developed to guide the design of new derivatives with improved potency.

In a study of substituted pyridine derivatives as LSD1 inhibitors, 3D-QSAR models were built using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govfigshare.com These models showed good predictive capacity and generated contour maps that visualized the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields would favorably or unfavorably influence activity. nih.govfigshare.com Such maps are invaluable for predictive design, suggesting where to add or remove specific functional groups to enhance biological activity.

Similarly, a 3D-QSAR study on pyrozolo[1,5-a]pyridine analogs as PDE4 inhibitors identified that one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups were crucial for activity. nih.gov These models, once validated, can be used as queries to screen virtual libraries or to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. researchgate.net

De Novo Design and Virtual Screening Based on Scaffold Characteristics

The this compound scaffold can serve as a starting point for both virtual screening and de novo design efforts. Virtual screening involves searching large compound libraries (from millions to billions of molecules) to identify those that are predicted to bind to a specific target. nih.govresearchgate.netnih.gov

Structure-based virtual screening uses docking to score and rank molecules from a library against the 3D structure of a protein target. nih.gov The pyridine and pyrrolidine scaffolds are common motifs in many commercial and proprietary chemical libraries. dovepress.comnih.gov A screening campaign could identify novel derivatives that share the core scaffold of this compound but have different substituents, potentially leading to hits with novel intellectual property and improved properties.

De novo design, on the other hand, involves computationally "growing" new molecules within the constraints of the target's binding site. The this compound scaffold could be used as a core fragment, with algorithms suggesting new R-group additions or modifications to optimize interactions with the protein. This approach is less biased by existing chemical libraries and has the potential to generate highly novel and potent compounds. Both virtual screening and de novo design leverage the fundamental structural and electronic characteristics of the scaffold to explore new chemical space and accelerate the discovery of lead compounds. mdpi.com

Advanced Analytical Methodologies for Research Characterization of 3 Bromo 5 Pyrrolidin 3 Yloxy Pyridine

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification (in research samples)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthesized compounds like 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine. nih.gov Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the molecule and its fragments. nih.gov This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₁₁BrN₂O), HRMS would be used to verify its molecular formula by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ with the theoretically calculated exact mass.

In a research setting, particularly in early-stage drug discovery, identifying potential metabolites is critical. Liquid chromatography coupled with HRMS (LC-HRMS) is a powerful technique for this purpose. ijpras.com Samples from in vitro (e.g., liver microsomes) or in vivo studies can be analyzed to detect biotransformations. Common metabolic pathways for compounds containing pyrrolidine (B122466) and pyridine (B92270) rings include oxidation, hydroxylation, and glucuronidation. researchgate.netnih.gov HRMS can detect the mass shifts corresponding to these modifications, and subsequent tandem MS (MS/MS) experiments can help pinpoint the location of the modification on the molecule. ijpras.com

Table 1: Theoretical Exact Masses for HRMS Analysis of this compound and Potential Metabolites

| Compound/Metabolite | Molecular Formula | Modification | Theoretical m/z [M+H]⁺ |

|---|---|---|---|

| Parent Compound | C₉H₁₁BrN₂O | --- | 243.0182 |

| Hydroxylation | C₉H₁₁BrN₂O₂ | +O | 259.0131 |

| Oxidation (Pyrrolidine) | C₉H₉BrN₂O₂ | -2H, +O | 256.9975 |

| N-dealkylation | C₅H₅BrN₂O | -C₄H₆ | 187.9607 |

| Glucuronidation | C₁₅H₁₉BrN₂O₇ | +C₆H₈O₆ | 419.0499 |

Advanced NMR Spectroscopy for Stereochemical Elucidation and Conformational Studies (e.g., NOESY, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation. While standard 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of atoms, advanced 2D techniques are necessary to determine the three-dimensional structure and conformation of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments that detect through-space correlations between protons that are close in proximity (typically < 5 Å), regardless of whether they are connected through bonds. columbia.eduacdlabs.com This information is critical for establishing stereochemistry and preferred conformations in solution. ipb.pt For this compound, these techniques could confirm the connectivity of the pyrrolidine ring to the pyridine ring via the ether linkage by observing NOE/ROE correlations between the pyrrolidine C3-H proton and the pyridine ring protons. Furthermore, intramolecular correlations within the pyrrolidine ring can help define its puckering conformation. For medium-sized molecules where the NOE signal might be near zero, ROESY is often the preferred experiment as the ROE is always positive. columbia.edu

Table 2: Hypothetical NOESY/ROESY Correlations for Conformational Analysis

| Proton 1 (Group) | Proton 2 (Group) | Expected Correlation | Structural Information |

|---|---|---|---|

| H3 (Pyrrolidine) | H4, H6 (Pyridine) | Strong | Confirms ether linkage and spatial proximity |

| H3 (Pyrrolidine) | H2, H4 (Pyrrolidine) | Medium | Defines pyrrolidine ring conformation |

| H2 (Pyridine) | H6 (Pyridine) | Weak | Confirms through-space proximity across the nitrogen |

| H5 (Pyrrolidine) | H4 (Pyrrolidine) | Strong | Establishes stereochemical relationships |

X-ray Crystallography for Solid-State Structure Determination of the Compound and Its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. excillum.comrigaku.com This technique provides an unambiguous determination of molecular structure, including bond lengths, bond angles, and absolute stereochemistry (if a suitable derivative is used). azolifesciences.comuq.edu.au For this compound, obtaining a single crystal suitable for diffraction would yield a detailed structural model. This would confirm the connectivity, the conformation of the pyrrolidine ring, and the relative orientation of the two heterocyclic rings in the solid state. Furthermore, analysis of the crystal packing can reveal important intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the physical properties of the compound. If the compound were to be co-crystallized with a biological target (e.g., an enzyme or receptor), X-ray crystallography could provide invaluable insights into the specific binding interactions. acs.org

Table 3: Structural Parameters Determined by X-ray Crystallography

| Parameter | Description | Importance |

|---|---|---|

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Foundational for solving the crystal structure. |

| Atomic Coordinates | The x, y, z position of every non-hydrogen atom in the unit cell. | Defines the exact molecular structure. |

| Bond Lengths & Angles | Precise distances and angles between bonded atoms. | Confirms covalent structure and identifies any structural strain. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Reveals the 3D shape, such as the pyrrolidine ring pucker. |

| Intermolecular Interactions | Distances and geometries of non-covalent contacts (e.g., H-bonds). | Explains crystal packing and solid-state properties. |

Chiral Chromatography (e.g., HPLC, SFC) for Enantiomeric Purity and Separation in Research Batches

The structure of this compound contains a chiral center at the C3 position of the pyrrolidine ring. Therefore, the compound exists as a pair of enantiomers. In pharmacological research, it is crucial to separate and study these enantiomers individually, as they can have different biological activities and metabolic fates. Chiral chromatography is the primary technique for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are widely employed for enantiomeric separation. shimadzu.comchromatographyonline.com CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Method development typically involves screening a variety of CSPs (e.g., polysaccharide-based columns) and mobile phases to achieve optimal separation. hplc.euresearchgate.net SFC is often favored for its speed and reduced use of organic solvents. nih.gov These techniques are essential for determining the enantiomeric excess (ee) of a research batch and for preparing enantiomerically pure samples for further studies.

Table 4: Illustrative Chiral SFC Separation Parameters

| Parameter | Value/Condition |

|---|---|

| Instrument | Supercritical Fluid Chromatography (SFC) System |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | CO₂ / Methanol (80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Retention Time (Enantiomer 1) | 3.5 min |

| Retention Time (Enantiomer 2) | 4.2 min |

| Resolution (Rs) | > 1.5 |

Spectroscopic Techniques for Ligand-Target Binding Kinetics (e.g., Surface Plasmon Resonance)

To understand the functional properties of this compound as a potential ligand for a biological target, it is essential to characterize its binding affinity and kinetics. Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying biomolecular interactions in real-time. sygnaturediscovery.comrsc.org

In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing the small molecule (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal. rsc.orgnih.gov By analyzing the signal changes during the association and dissociation phases, one can determine the kinetic rate constants—the association rate constant (kₐ) and the dissociation rate constant (kₔ)—and calculate the equilibrium dissociation constant (Kₗ), which is a measure of binding affinity. mdpi.com This data is critical for structure-activity relationship (SAR) studies in drug discovery.

Table 5: Hypothetical Ligand-Target Binding Kinetics from SPR Analysis

| Kinetic Parameter | Symbol | Definition | Hypothetical Value |

|---|---|---|---|

| Association Rate Constant | kₐ | The rate at which the ligand binds to the target. | 2.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate Constant | kₔ | The rate at which the ligand-target complex dissociates. | 5.0 x 10⁻³ s⁻¹ |

| Equilibrium Dissociation Constant | Kₗ | The ratio of kₔ/kₐ; indicates binding affinity. | 20 nM |

Application in Chemical Biology Probes and Imaging Agents

The scaffold of this compound can serve as a starting point for the development of chemical biology probes. nih.govacs.org These probes are valuable tools for identifying the biological targets of a compound and visualizing its distribution within cells. acs.orgrsc.org

To create a probe, the parent molecule is typically modified by introducing a reporter tag (e.g., a fluorophore for imaging or biotin (B1667282) for affinity purification) and/or a photoreactive group (for covalent cross-linking to the target). nih.govnih.gov A common strategy is photoaffinity labeling (PAL), where a photoreactive moiety like a diazirine or benzophenone (B1666685) is incorporated into the molecule. semanticscholar.orgscispace.comresearchgate.netglobethesis.com Upon UV irradiation, this group forms a highly reactive species that covalently bonds to nearby molecules, allowing for the identification of the binding protein. The bromine atom on the pyridine ring or the secondary amine on the pyrrolidine ring could serve as synthetic handles for attaching linkers connected to these functional groups. Fluorescently labeled derivatives can also be synthesized for use in cellular imaging studies to observe the localization of the compound. nih.govvichemchemie.com

Table 6: Potential Modifications for Chemical Probe Development

| Probe Type | Modification Strategy | Functional Group Added | Application |

|---|---|---|---|

| Photoaffinity Probe | Attach a linker to the pyrrolidine N-H, terminating in a photoreactive group. | Diazirine, Benzophenone | Target identification via covalent cross-linking. |

| Affinity Probe | Attach a linker to the pyrrolidine N-H, terminating in an affinity tag. | Biotin | Target pulldown and enrichment for proteomic analysis. |

| Imaging Agent | Attach a linker to the pyrrolidine N-H, terminating in a fluorophore. | Fluorescein, Rhodamine | Cellular localization studies via fluorescence microscopy. |

Medicinal Chemistry Design Principles Leveraging the 3 Bromo 5 Pyrrolidin 3 Yloxy Pyridine Scaffold

Scaffold Hopping and Bioisosteric Replacements within Pyridine (B92270) and Pyrrolidine (B122466) Rings

Scaffold hopping is a key strategy in drug design aimed at identifying novel core structures with similar biological activity to a known active compound but with a different molecular backbone. dundee.ac.ukresearchgate.net This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. rsc.org

For the 3-bromo-5-(pyrrolidin-3-yloxy)pyridine scaffold, scaffold hopping could involve replacing the pyridine ring with other heterocycles. For instance, incorporating nitrogen atoms into an aromatic system can increase metabolic stability by making the ring less susceptible to oxidative metabolism. nih.gov Therefore, replacing the pyridine with a pyrimidine (B1678525) or another electron-deficient heterocycle could be a viable strategy to address potential metabolic liabilities. nih.gov

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental tactic in medicinal chemistry. nih.govmdpi.com This can be applied to both the pyridine and pyrrolidine rings of the scaffold.

Within the Pyridine Ring:

Nitrogen Position: Moving the nitrogen atom to other positions within the ring (e.g., to create a pyridazine (B1198779) or pyrazine (B50134) analog) can alter the molecule's dipole moment and hydrogen bonding capacity, potentially influencing target binding and solubility.

Ring Equivalents: The pyridine ring itself can be considered a bioisostere of a benzene (B151609) ring. researchgate.net Further replacements could include other aromatic heterocycles like thiophene (B33073) or furan, which offer different electronic and steric properties. researchgate.netresearchgate.net

Within the Pyrrolidine Ring:

The pyrrolidine ring, a five-membered saturated heterocycle, contributes to the three-dimensional structure of the molecule. nih.gov Bioisosteric replacement could involve substituting it with other saturated rings like piperidine (B6355638), tetrahydrofuran, or cyclopentane. researchgate.netnih.gov These changes would alter the conformational flexibility and the spatial orientation of substituents, which can significantly impact biological activity. nih.gov

The following table illustrates potential bioisosteric replacements for the core rings:

| Original Ring | Potential Bioisosteric Replacements | Rationale for Replacement |

| Pyridine | Pyrimidine, Pyridazine, Thiophene, Phenyl | Modulate electronics, hydrogen bonding, and metabolic stability. nih.govresearchgate.net |

| Pyrrolidine | Piperidine, Tetrahydrofuran, Cyclopentane, Azetidine | Alter ring pucker, conformational flexibility, and vector projection of substituents. researchgate.netnih.gov |

Lead Optimization Strategies for Enhancing Potency and Selectivity

Lead optimization is an iterative process of modifying a biologically active compound to improve its desired characteristics, primarily potency and selectivity, while minimizing undesirable properties. patsnap.com For the this compound scaffold, several strategies can be employed.

Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically exploring how modifications at different positions of the scaffold affect biological activity. patsnap.com

Substitution on the Pyridine Ring: The bromine atom at the 3-position is a key handle for modification. It can be replaced with a variety of other groups through cross-coupling reactions. For example, replacing it with small alkyl groups, cyano groups, or other halogen atoms could probe steric and electronic requirements in the binding pocket. The positions ortho and para to the nitrogen are also common points for substitution to fine-tune activity and properties.

Substitution on the Pyrrolidine Ring: The nitrogen atom of the pyrrolidine ring is a prime site for introducing diversity. Acylation, alkylation, or sulfonylation can introduce groups that may form additional interactions with the biological target, thereby increasing potency. frontiersin.org The stereochemistry of the pyrrolidine ring is also a critical factor; different stereoisomers can exhibit vastly different biological profiles due to distinct binding modes with enantioselective proteins. nih.gov

Modification of the Ether Linker: The ether linkage could be replaced with other functionalities such as an amine, amide, or sulfone to alter the molecule's geometry and hydrogen bonding capabilities.

A hypothetical lead optimization campaign could generate data as shown in the table below, illustrating how systematic modifications can impact potency and selectivity.

| Compound ID | Modification | Target Potency (IC50, nM) | Selectivity vs. Off-Target (Fold) |

| Lead-001 | This compound | 500 | 10 |

| LO-002 | R-stereoisomer of Lead-001 | 250 | 20 |

| LO-003 | N-acetylpyrrolidine derivative of LO-002 | 100 | 50 |

| LO-004 | 3-Cyano replacement for 3-Bromo in LO-003 | 50 | 100 |

| LO-005 | N-methylsulfonamide derivative of LO-002 | 120 | 45 |

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing Core Fragments

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds. frontiersin.org It involves screening libraries of small molecules ("fragments"), typically with molecular weights under 300 Da, to identify those that bind weakly to a biological target. frontiersin.org These initial hits are then grown or linked together to produce more potent leads. frontiersin.org

The this compound scaffold can be deconstructed into its constituent fragments, which can be used in an FBDD campaign.

Core Fragments: The key fragments would be a substituted pyridine, such as 3-bromo-5-hydroxypyridine (B18002), and a substituted pyrrolidine, like 3-hydroxypyrrolidine. These fragments could be included in a screening library to identify initial binding interactions.

Fragment Elaboration: Once a fragment hit is identified, for example, if the 3-bromo-5-hydroxypyridine fragment shows binding, it can be elaborated by adding the pyrrolidin-3-yloxy group or other substituents to explore the adjacent binding pocket and increase affinity. frontiersin.org Conversely, if a pyrrolidine-based fragment is a hit, the 3-bromo-5-pyridyl ether can be introduced. The three-dimensional nature of the pyrrolidine fragment can be particularly advantageous in exploring sp3-rich chemical space, which is often underrepresented in fragment libraries. nih.govresearchgate.net

| Fragment | Screening Method | Hit Identified | Elaboration Strategy |

| 3-Bromo-5-hydroxypyridine | X-ray Crystallography | Yes | Add pyrrolidin-3-yloxy moiety to probe adjacent pocket. |

| (R)-3-Hydroxypyrrolidine | Surface Plasmon Resonance | Yes | Link to various substituted pyridines to enhance binding affinity. |

| 3-Aminopyrrolidine | NMR Spectroscopy | Yes | Synthesize amide derivatives with different pyridine carboxylic acids. |

Development of Chemical Probes for Biological Target Validation

Chemical probes are potent, selective, and cell-permeable small molecules used to investigate the function of a specific protein target in biological systems. nih.govrsc.org The development of a high-quality chemical probe from the this compound scaffold would require rigorous characterization.

A suitable probe candidate derived from this scaffold should exhibit:

High Potency: Typically with an in-cell IC50 of less than 100 nM.

High Selectivity: The probe should be significantly more potent against its intended target than other related proteins.

Mechanism of Action: A clear understanding of how the compound interacts with its target is essential.

Once a compound with these properties is identified, it can be used in cell-based assays to validate the biological hypothesis that modulating the target will have a therapeutic effect. nih.gov For example, if a derivative of this compound is a potent and selective kinase inhibitor, it could be used to study the downstream signaling effects of that kinase in cancer cell lines. The availability of such a tool can accelerate the translation of basic biological findings into drug discovery programs. rsc.org

Integration of ADME-Related Computational Predictions in Compound Design

In the early stages of drug discovery, it is crucial to consider the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. researchgate.net Computational, or in silico, models are widely used to predict these properties, allowing chemists to prioritize compounds for synthesis and testing, thereby saving time and resources. numberanalytics.comnih.gov

For compounds based on the this compound scaffold, various computational tools can be applied:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate molecular descriptors (e.g., lipophilicity, polar surface area, molecular weight) with ADME properties. numberanalytics.comnih.gov These models can predict properties like oral absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov

Physicochemical Property Prediction: Software can calculate key properties such as logP (lipophilicity), topological polar surface area (TPSA), and the number of rotatable bonds. These are foundational to rules-based filters like Lipinski's Rule of Five, which help assess the "drug-likeness" of a compound. 21umas.edu.ye

Metabolic Stability Prediction: Computational models can identify potential sites of metabolism on the molecule. For the this compound scaffold, potential metabolic soft spots might include the pyridine or pyrrolidine rings. Knowing this allows chemists to proactively modify these positions, for example, by introducing blocking groups like fluorine, to enhance metabolic stability. nih.gov

By integrating these computational predictions into the design cycle, chemists can design molecules with a higher probability of possessing favorable ADME profiles, ultimately increasing the likelihood of success in later stages of drug development. researchgate.net

Future Research Directions and Translational Perspectives for 3 Bromo 5 Pyrrolidin 3 Yloxy Pyridine

Exploration of Novel Biological Targets and Therapeutic Areas

The pyridine (B92270) nucleus is a privileged scaffold found in numerous approved drugs, and its derivatives are known to interact with a wide range of biological targets. The unique combination of the bromopyridine and the chiral pyrrolidine (B122466) ether in 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine suggests that its therapeutic potential is ripe for exploration across several areas.

Future research should focus on systematically screening this compound against diverse panels of biological targets. The structural motifs present suggest several promising target classes. For instance, the pyridine ring is a key feature in many kinase inhibitors, where it can act as a hinge-binder by forming hydrogen bonds with the protein backbone. Similarly, nitrogen-containing heterocycles are prevalent in ligands for G-protein coupled receptors (GPCRs) and ion channels.

The pyrrolidine ring, especially with its inherent chirality at the 3-position, can provide specific stereochemical interactions that enhance binding affinity and selectivity for a particular target. Pyrrolidine-based structures are crucial components of various biologically active compounds, including enzyme inhibitors and receptor modulators. mdpi.com

A systematic approach to target discovery could involve high-throughput screening against broad target families, followed by more focused medicinal chemistry efforts to optimize potency and selectivity for identified hits.

Innovations in Asymmetric Synthesis and Flow Chemistry for Scaffold Production

The presence of a stereocenter at the 3-position of the pyrrolidine ring means that this compound exists as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of efficient asymmetric syntheses is crucial for its therapeutic development.

Future synthetic research should move beyond classical resolution methods and focus on developing catalytic enantioselective routes. nih.gov This could involve the use of transition metal catalysts with chiral ligands to construct the pyrrolidine ring or to perform a key stereochemistry-defining step. numberanalytics.comnih.gov For example, a rhodium-catalyzed asymmetric carbometalation could be explored to build the chiral heterocycle with high enantiomeric excess. nih.govnih.gov Another avenue involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, which are then removed in a subsequent step. numberanalytics.com

Table 2: Comparison of Synthetic Approaches

| Synthetic Strategy | Advantages | Key Research Focus |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, atom economy. numberanalytics.com | Development of novel chiral catalysts and ligands. nih.gov |